molecular formula C10H15N3OS B13300304 N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B13300304
M. Wt: 225.31 g/mol
InChI Key: NGXFXKBFBWCKGI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and exhibit anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit cyclin-dependent kinases and induce apoptosis makes it a promising candidate for anticancer research .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a thiazole moiety. Its molecular formula is C11H14N2OSC_{11}H_{14}N_{2}OS with a molecular weight of approximately 225.31 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, disrupting their proliferation.

Key Findings:

  • Mechanism of Action: The compound disrupts the cell cycle by inhibiting CDKs, leading to increased apoptosis in various cancer cell lines.
  • IC50 Values: Studies have shown IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It exhibits activity against a variety of pathogens, making it a potential candidate for treating infections.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
  • Biofilm Inhibition: It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Synthesis Steps:

  • Formation of the thiazole ring.
  • Introduction of the piperidine structure.
  • Attachment of the carboxamide group.

Comparative SAR Analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-methylthiazol-2-yl)piperidineThiazole ring; methyl substitutionAntimicrobialDifferent methyl substitution location
N-(5-bromo-thiazol-2-yl)piperidineBromo substitution on thiazoleAnticancer activityHalogenated variant enhances reactivity
N-(5-methylthiazol-2-yl)acetamideAcetamide instead of piperidineAntimicrobialAcetamide group changes polarity and solubility

This table illustrates how variations in substituents affect biological activity while maintaining core structural similarities with this compound.

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiazole derivatives similar to this compound. For instance:

  • Antitumor Studies: A study demonstrated that compounds with similar thiazole structures showed significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells .
  • Antimicrobial Studies: Another research highlighted that derivatives exhibited strong antimicrobial activities with promising results against resistant strains .

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)

InChI Key

NGXFXKBFBWCKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCNCC2

Origin of Product

United States

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